An In-depth Technical Guide to the Molecular Mechanism of Action of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
An In-depth Technical Guide to the Molecular Mechanism of Action of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Abstract
This technical guide provides a comprehensive exploration of the putative molecular mechanism of action for the novel compound, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide. By dissecting its constituent chemical moieties—a 2-aminothiazole core, a sulfonamide group, and an N-furfuryl substituent—we postulate its primary biological targets and signaling pathway engagement. This document is intended for researchers, scientists, and drug development professionals, offering a hypothesis-driven framework for the experimental validation of this compound's bioactivity. We will delve into its potential as a carbonic anhydrase inhibitor, supported by a detailed examination of structure-activity relationships derived from analogous compounds. Furthermore, we will present detailed, field-proven experimental protocols and data presentation strategies to rigorously test this hypothesis.
Introduction: Unveiling a Privileged Scaffold Combination
The convergence of a thiazole nucleus, a sulfonamide functional group, and a furan moiety in 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide creates a molecule of significant pharmacological interest. Each of these components is considered a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The 2-aminothiazole ring is a cornerstone of many therapeutic agents, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The sulfonamide group is renowned for its role in antimicrobial drugs that inhibit folic acid synthesis and as a key pharmacophore for potent enzyme inhibitors.[] The furan ring, a versatile heterocycle, contributes to the molecule's steric and electronic properties, often enhancing target binding and pharmacokinetic profiles.[7][8]
This guide will primarily focus on the most probable mechanism of action for this compound: the inhibition of carbonic anhydrases (CAs). This hypothesis is built upon the well-documented activity of thiazole-sulfonamide derivatives as potent inhibitors of this enzyme family.[2][9]
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is crucial for designing and interpreting biological assays.
| Property | Predicted Value | Significance in Drug Action |
| Molecular Weight | ~275.3 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| LogP | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The amino and sulfonamide groups can donate hydrogen bonds, crucial for target interaction. |
| Hydrogen Bond Acceptors | 5 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity. |
| pKa (Sulfonamide) | ~9-10 | The acidity of the sulfonamide proton is critical for its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. |
The key structural features that inform its hypothesized mechanism of action are:
-
The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group that anchors the inhibitor to the active site of carbonic anhydrases.[10]
-
The Thiazole Ring: This aromatic heterocycle provides a rigid scaffold and can engage in various non-covalent interactions with the enzyme's active site residues.
-
The N-(furan-2-ylmethyl) Group: This substituent can explore deeper pockets within the enzyme's active site, potentially conferring isoform selectivity and enhanced potency. The furan ring itself can participate in π-π stacking and hydrogen bonding.[8]
Proposed Primary Molecular Mechanism: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[9][10]
The proposed mechanism of inhibition by 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide involves the following key steps:
-
Entry into the Active Site: The inhibitor diffuses into the conical active site of the carbonic anhydrase enzyme.
-
Coordination with Zinc: The deprotonated sulfonamide nitrogen atom forms a coordinate bond with the catalytic Zn²⁺ ion at the bottom of the active site. This displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle.
-
Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex.
-
Interactions of the Thiazole and Furan Moieties: The thiazole and furan rings can form van der Waals and hydrophobic interactions with amino acid residues lining the active site, contributing to the overall binding affinity and potentially conferring selectivity for specific CA isoforms.
Below is a conceptual diagram illustrating the proposed binding mode.
Caption: Proposed binding of the inhibitor in the active site of carbonic anhydrase.
Experimental Validation Protocols
To rigorously test the hypothesis of carbonic anhydrase inhibition, a series of well-defined experiments are necessary.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay directly measures the inhibitory potency of the compound against purified carbonic anhydrase isoforms.
Principle: This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide in DMSO.
-
Prepare a working solution of purified human carbonic anhydrase II (hCA II) at 2 µM in 10 mM Tris-HCl buffer (pH 7.4).
-
Prepare a 3 mM solution of p-NPA in acetonitrile.
-
Prepare a 10 mM Tris-HCl buffer (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound at various concentrations (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control (acetazolamide, a known CA inhibitor).
-
Add 10 µL of the hCA II enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of a known potent inhibitor like acetazolamide serves as a positive control to validate the assay's performance. The vehicle control ensures that the solvent does not interfere with the enzyme activity.
Isothermal Titration Calorimetry (ITC)
ITC provides a direct measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and the enzyme.
Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of hCA II at a concentration of 10-20 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the test compound at a concentration of 100-200 µM in the same buffer. Degas both solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the hCA II solution.
-
Fill the injection syringe with the test compound solution.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_D, n, ΔH, and ΔS.
-
Self-Validation: The consistency of the thermodynamic parameters and a stoichiometry value close to 1 would validate a specific binding event.
Proposed Secondary Molecular Mechanisms
While carbonic anhydrase inhibition is the primary hypothesis, the structural motifs of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide suggest other potential biological activities.
-
Inhibition of Dihydrofolate Reductase (DHFR): Some sulfonamide-thiazole hybrids have been shown to inhibit DHFR, a key enzyme in nucleotide synthesis.[11] This could be a potential mechanism for any observed antimicrobial or anticancer activity.
-
Antimicrobial Action via Folic Acid Synthesis Pathway: The sulfonamide moiety is a classic competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[]
-
Antioxidant Activity: Thiazole-sulfonamide derivatives have been reported to possess antioxidant properties, likely through radical scavenging mechanisms.[12][13]
The following diagram outlines a workflow for investigating these potential mechanisms.
Caption: Experimental workflow for elucidating the molecular mechanism.
Conclusion and Future Directions
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide represents a promising chemical entity with a high probability of acting as a carbonic anhydrase inhibitor. The proposed experimental framework provides a clear path to validate this hypothesis and quantify its potency and binding characteristics. Future investigations should focus on screening this compound against a panel of CA isoforms to determine its selectivity profile, which is crucial for its therapeutic potential. Furthermore, cell-based assays and subsequent in vivo studies will be necessary to translate the in vitro findings into a physiological context and to evaluate its overall efficacy and safety. The exploration of the secondary mechanisms will also be valuable in uncovering the full pharmacological profile of this multifaceted compound.
References
-
D. S. Giles, et al. Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
D. S. Giles, et al. Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
MDPI. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]
-
Padwa, A. Furan as a versatile synthon. [Link]
-
Al-Ostath, A., et al. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]
-
MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
-
Semantic Scholar. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. [Link]
-
Khair-ul-Bariyah, S., et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Tačić, A., et al. ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]
-
PubChem. 2-Aminothiazole-5-sulfonamide. [Link]
-
Hussein, F. A., et al. Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Thiazole-5-sulfonamide|Research Chemical [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 12. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excli.de [excli.de]

